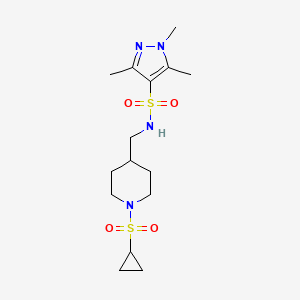![molecular formula C11H14N2O2 B2587950 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide CAS No. 146659-61-2](/img/structure/B2587950.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide”, similar compounds have been synthesized through condensation reactions . For instance, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . Another compound, N,N’-di[(E)-1-(2-hydoxyphenyl)methylidene]-2,6-naphthalenedicarbohydrazide, was prepared by condensation reaction of 2,6-naphthalenedicarbohydrazide with salicylaldehyde in ethanol .Molecular Structure Analysis
The molecular structure of “N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide” can be analyzed using various spectroscopic techniques such as ultraviolet-visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Mechanisms
Hydroxycinnamates, including compounds structurally related to N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide, exhibit significant antioxidant activities, which are crucial for counteracting oxidative stress. These activities are mediated through mechanisms involving radical scavenging, metal chelation, and modulation of antioxidant defense enzymes. Studies have underscored the importance of structural features, such as the presence of hydroxy groups, in determining the antioxidant efficacy of these compounds. The exploration of structure-activity relationships has been instrumental in enhancing our understanding of how specific modifications can enhance antioxidant capacity, with implications for preventing oxidative stress-related diseases (Shahidi & Chandrasekara, 2010); (Razzaghi-Asl et al., 2013).
Role in Food Additives and Nutraceuticals
Chlorogenic acid, a compound sharing functional groups with this compound, highlights the dual role of such molecules as both food additives and nutraceuticals. Its antimicrobial, antioxidant, and health-promoting properties, particularly against metabolic syndrome, position it as a valuable ingredient in the development of functional foods and dietary supplements. These applications are based on its ability to manage oxidative stress, inflammation, and glucose metabolism, showcasing the potential of hydroxycinnamic acid derivatives in enhancing food quality and human health (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental and Analytical Applications
The study of 2,4-dichlorophenoxyacetic acid (2,4-D), although not directly related to this compound, illustrates the importance of analytical methods in assessing the environmental impact and toxicity of chemical compounds. Scientometric analysis in this field reveals a focus on molecular biology techniques, particularly gene expression studies, which are essential for understanding the toxicological profiles of herbicides and potentially related compounds. This approach emphasizes the need for comprehensive evaluations of chemical substances, including their mechanisms of action, environmental fate, and potential health impacts, guiding future research efforts in environmental science and public health (Zuanazzi, Ghisi, & Oliveira, 2020).
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)11(15)13-12-7-9-5-3-4-6-10(9)14/h3-8,14H,1-2H3,(H,13,15)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGNCFAGFIEXGG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN=CC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N/N=C/C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



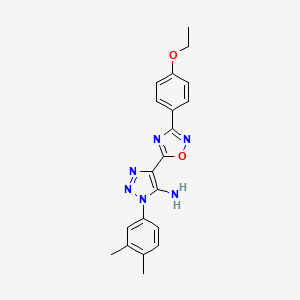
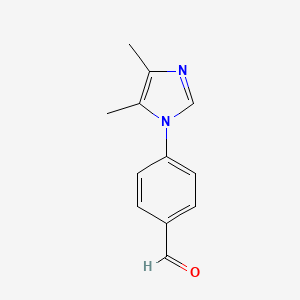
![2-Cyclopropyl-5-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2587876.png)
![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)
![2-(5-Bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2587878.png)

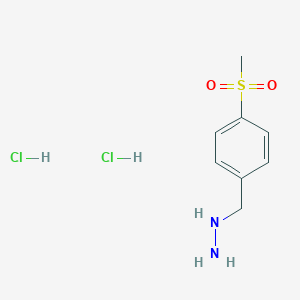

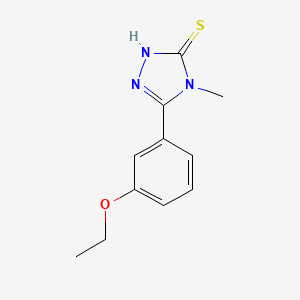
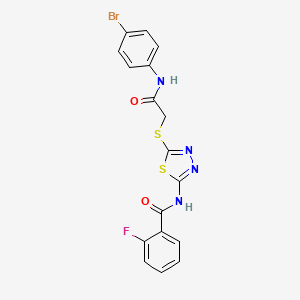
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2587887.png)
